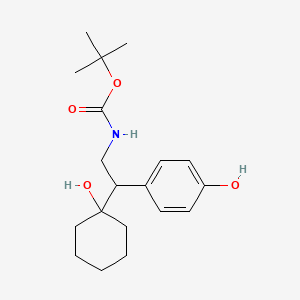

N-Boc N,O-Didesmethylvenlafaxine

Description

Contextualization of N-Boc N,O-Didesmethylvenlafaxine as a Strategic Pharmaceutical Intermediate

This compound is a specifically modified derivative of N,O-Didesmethylvenlafaxine, a metabolite of the widely recognized antidepressant, venlafaxine (B1195380). Its designation as a strategic pharmaceutical intermediate stems from its utility in the synthesis of venlafaxine analogs and other related compounds. The "N-Boc" prefix indicates the presence of a tert-butoxycarbonyl protecting group attached to the nitrogen atom of the molecule. This modification is not arbitrary; it is a deliberate synthetic step that facilitates further chemical transformations that would otherwise be complicated by the reactivity of the amine group.

The primary value of this compound lies in its role as a building block. The protected amine allows chemists to selectively modify other parts of the molecule, such as the phenolic hydroxyl group. Once the desired modifications are complete, the Boc group can be removed under specific conditions to yield the final, unprotected amine. This level of control is crucial in the development of new chemical entities where precise structural changes are necessary to explore structure-activity relationships. While N,O-Didesmethylvenlafaxine itself is a minor metabolite with no known significant pharmacological effect, its protected form is a valuable tool for synthetic chemists. pharmgkb.org For instance, it can be used in the preparation of labeled compounds for research purposes or in the synthesis of novel derivatives for drug discovery programs. synthinkchemicals.com

Significance of Protecting Group Strategies in Complex Molecule Synthesis, with Focus on N-Boc Applications

The synthesis of complex molecules, particularly those with multiple functional groups like pharmaceuticals, often necessitates the use of protecting groups. jocpr.comstudysmarter.co.uk These are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. jocpr.com This strategy allows chemists to direct reactions to other, unprotected sites on the molecule with high selectivity. jocpr.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.netquora.com Its popularity is due to a combination of favorable characteristics:

Ease of Introduction: The Boc group can be readily introduced onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under relatively mild conditions. quora.comwikipedia.org

Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic reduction conditions. researchgate.nettcichemicals.com This robustness allows for a broad scope of subsequent chemical transformations on the protected molecule. researchgate.net

Facile Removal: The Boc group is acid-labile, meaning it can be easily removed with acids like trifluoroacetic acid or hydrochloric acid. wikipedia.orgnih.gov The byproducts of this deprotection are typically volatile (isobutene and carbon dioxide), which simplifies the purification of the final product. quora.com

In the context of this compound, the Boc group serves to mask the secondary amine. This protection is essential for reactions involving the phenolic hydroxyl group, preventing side reactions such as N-alkylation or N-acylation. The use of the Boc group in this manner is a classic example of how protecting group strategies enable the efficient and controlled synthesis of complex target molecules. ontosight.ai

Overview of Venlafaxine and its Metabolic Pathways (excluding human clinical aspects)

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive metabolism primarily in the liver. nih.govnih.gov The biotransformation of venlafaxine is largely mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The major metabolic pathway is O-demethylation, which is catalyzed predominantly by the CYP2D6 enzyme, leading to the formation of its major active metabolite, O-desmethylvenlafaxine (ODV). pharmgkb.orgnih.govnih.gov

Another, generally minor, metabolic pathway for venlafaxine is N-demethylation, which is catalyzed by CYP3A4 and CYP2C19. pharmgkb.orgsmpdb.ca This process results in the formation of N-desmethylvenlafaxine (NDV). pharmgkb.org Both of these primary metabolites, ODV and NDV, can undergo further metabolic transformations. pharmgkb.org

N,O-Didesmethylvenlafaxine as a Minor Metabolite and its Chemical Precursors

N,O-Didesmethylvenlafaxine (NODV) is considered a minor metabolite in the metabolic cascade of venlafaxine. pharmgkb.orgnih.gov It is formed through the further metabolism of the primary metabolites, O-desmethylvenlafaxine and N-desmethylvenlafaxine. pharmgkb.orgsmpdb.ca Specifically, N,O-Didesmethylvenlafaxine can be formed via two main routes:

N-demethylation of O-desmethylvenlafaxine.

O-demethylation of N-desmethylvenlafaxine.

These subsequent metabolic steps are also carried out by CYP enzymes, including CYP2C19, CYP2D6, and/or CYP3A4. pharmgkb.orgsmpdb.ca N,N-Didesmethylvenlafaxine, another metabolite, can also serve as an intermediate in the synthesis of N,O-Didesmethylvenlafaxine. ncats.io N,O-Didesmethylvenlafaxine itself can be further metabolized to N,N,O-tridesmethylvenlafaxine or be excreted as a glucuronide conjugate. pharmgkb.orgsmpdb.ca As a chemical entity, N,O-didesmethylvenlafaxine is a secondary amino compound characterized by the presence of a 1-hydroxycyclohexyl group and a 4-hydroxyphenyl group attached to an N-methylethanamine backbone. nih.gov

Interactive Data Table: Key Compounds in the Venlafaxine Metabolic Pathway

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Venlafaxine | C₁₇H₂₇NO₂ | 277.40 | Parent Drug |

| O-Desmethylvenlafaxine (ODV) | C₁₆H₂₅NO₂ | 263.37 | Major Active Metabolite |

| N-Desmethylvenlafaxine (NDV) | C₁₆H₂₅NO₂ | 263.37 | Minor Metabolite |

| N,O-Didesmethylvenlafaxine (NODV) | C₁₅H₂₃NO₂ | 249.35 | Minor Metabolite |

| This compound | C₂₀H₃₁NO₄ | 365.46 | Synthetic Intermediate |

Properties

IUPAC Name |

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-13-16(14-7-9-15(21)10-8-14)19(23)11-5-4-6-12-19/h7-10,16,21,23H,4-6,11-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIUSJAKDOMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135595 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-24-0 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc N,o Didesmethylvenlafaxine

Chemo- and Regioselective Synthesis Pathways to N-Boc N,O-Didesmethylvenlafaxine

The primary challenge in synthesizing this compound lies in the selective protection of the amino group in the presence of a reactive phenolic hydroxyl group. This necessitates carefully designed synthetic routes that either protect the phenol (B47542) temporarily or employ highly selective reagents for the N-Boc installation.

Strategies for Installation of the N-Boc Protecting Group

The introduction of the N-Boc group is a critical step that leverages the differential reactivity of the amino and hydroxyl groups of the N,O-Didesmethylvenlafaxine precursor. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

The chemoselectivity of the N-Boc protection of aminophenols can be achieved under catalyst-free conditions in a water-acetone mixture. This method provides the corresponding monocarbamate in excellent yields with short reaction times, avoiding competitive side reactions such as the formation of O-Boc derivatives nih.gov. The use of water is crucial for this selectivity. While the reaction can be performed in various polar solvents, water has been shown to afford the best results for O-Boc protection of phenols under catalyst-free conditions, suggesting its role in modulating the reactivity of the reagents researchgate.net.

For more complex substrates or to enhance efficiency, various catalysts can be employed. Ionic liquids, such as 1-alkyl-3-methylimidazolium cation-based systems, have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity organic-chemistry.org. These catalysts are thought to activate the di-tert-butyl dicarbonate through hydrogen bond formation. Another approach involves using perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable and efficient catalyst for chemoselective N-tert-butoxycarbonylation under solvent-free conditions at room temperature organic-chemistry.org.

The general mechanism for N-Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of the (Boc)₂O anhydride (B1165640). While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to neutralize the liberated tert-butanol (B103910) and drive the reaction to completion.

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Catalyst-Free | (Boc)₂O, water-acetone, room temperature | Eco-friendly, high chemoselectivity for N-protection, no O-protection observed. | nih.gov |

| Ionic Liquid Catalysis | (Boc)₂O, 1-alkyl-3-methylimidazolium cation-based ionic liquid | Excellent chemoselectivity, catalytic activation of (Boc)₂O. | organic-chemistry.org |

| Heterogeneous Catalysis | (Boc)₂O, HClO₄–SiO₂, solvent-free, room temperature | Reusable catalyst, high efficiency. | organic-chemistry.org |

Methodologies for O-Demethylation and N-Demethylation Precursors

To arrive at the N,O-Didesmethylvenlafaxine precursor, demethylation of more readily available venlafaxine (B1195380) or its derivatives is a common strategy.

O-Demethylation: The removal of the methyl group from the phenolic ether of venlafaxine can be challenging due to the stability of the aryl-methyl ether bond. Several reagents have been developed for this purpose, including mercaptans, diphenylphosphine, and hydrogen bromide dntb.gov.ua. The use of these reagents often requires harsh conditions and can lead to side reactions, making them less suitable for large-scale industrial production dntb.gov.ua. A milder and more efficient method involves the use of 3-mercaptopropionic acid as an O-demethylating agent dntb.gov.ua. Another approach utilizes dodecanethiol in the presence of sodium methoxide (B1231860) in a high-boiling solvent like polyethylene (B3416737) glycol (PEG-400) google.com.

N-Demethylation: The synthesis of N-desmethylvenlafaxine can be achieved by modifying the reductive amination step in the synthesis of venlafaxine. Instead of using dimethylamine, monomethylamine hydrochloride can be used in the presence of a palladium catalyst to yield N-desmethylvenlafaxine directly from the cyano-intermediate google.com. Alternatively, starting from the primary amine precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, N-monomethylation can be performed, although this is less direct for obtaining the N,O-didesmethylated precursor. The complete N,N-demethylation of venlafaxine to obtain the primary amine is less commonly described in direct synthetic routes but is a known metabolic pathway.

Multi-step Synthetic Sequences Leading to the N-Boc Derivative

A robust multi-step synthesis of this compound can be designed starting from p-hydroxyphenylacetonitrile. This pathway strategically avoids the demethylation of venlafaxine itself, thereby preventing potential side reactions.

Hydroxyl Protection: The synthesis commences with the protection of the phenolic hydroxyl group of p-hydroxyphenylacetonitrile. A common protecting group for this purpose is the benzyl (B1604629) group, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate. This step yields 4-benzyloxyphenylacetonitrile (B1268079) with high purity and yield dntb.gov.ua.

Condensation with Cyclohexanone (B45756): The resulting 4-benzyloxyphenylacetonitrile undergoes a condensation reaction with cyclohexanone. This reaction is typically catalyzed by a base such as sodium hydroxide and can be promoted by a phase transfer catalyst like tetrabutylammonium (B224687) bromide ((n-Bu)₄N⁺Br⁻) to improve yield and purity. This step forms 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol dntb.gov.ua.

Reductive Deprotection and Cyano Reduction: The key step to obtaining the N,O-didesmethylated precursor is the simultaneous deprotection of the benzyl group and reduction of the cyano group. This can be achieved through catalytic hydrogenation using a palladium on carbon (10% Pd/C) catalyst under hydrogen pressure. This one-pot reaction yields 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride with high purity and yield dntb.gov.ua.

N-Boc Protection: The final step is the chemoselective N-Boc protection of the synthesized 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol. As discussed in section 2.1.1, this can be carried out using di-tert-butyl dicarbonate under carefully controlled conditions to ensure selective reaction at the amino group, yielding the final product, this compound.

Optimization of Reaction Conditions and Process Parameters

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of reaction conditions and process parameters at each step.

Solvent Selection and Reaction Environment Engineering

The choice of solvent plays a critical role in influencing reaction rates, yields, and selectivity.

In the condensation step , using water as a solvent in the presence of a phase transfer catalyst has been shown to provide good yield and purity dntb.gov.ua.

For the cyano reduction , polar protic solvents like methanol (B129727) are commonly used in conjunction with a palladium catalyst google.com. The use of alcoholic ammonia (B1221849) under hydrogen pressure has also been reported to facilitate the reduction google.com.

In the N-Boc protection of the aminophenol precursor, the solvent system is crucial for achieving chemoselectivity. As mentioned earlier, a water-acetone mixture under catalyst-free conditions favors N-protection over O-protection nih.gov. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been reported for the efficient and chemoselective mono-N-Boc protection of various amines organic-chemistry.org. Continuous flow reactors can offer precise control over reaction parameters like temperature and residence time, which can be particularly advantageous for optimizing the selectivity of N-Boc deprotection, and by extension, protection reactions nih.gov.

Catalyst Systems and Their Influence on Yield and Selectivity

The selection of an appropriate catalyst is paramount for the success of several key transformations in the synthesis of this compound.

Condensation Reaction: A phase transfer catalyst, such as tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻), is instrumental in facilitating the reaction between the water-insoluble 4-benzyloxyphenylacetonitrile and the aqueous base, leading to high yields of the condensed product dntb.gov.ua.

Cyano Reduction and Deprotection: The catalytic hydrogenation step is critical. Palladium on carbon (10% Pd/C) is a highly effective catalyst for the simultaneous debenzylation and cyano group reduction dntb.gov.ua. Other catalysts reported for the reduction of the cyano intermediate in venlafaxine synthesis include rhodium on alumina (B75360) and Raney nickel google.comgoogle.com. The choice of catalyst can influence the reaction conditions required (e.g., hydrogen pressure and temperature) and the final yield. For instance, a Co-NiO dual catalyst has been reported to have high catalytic activity for the reduction of the cyano group, shortening the reaction time and enhancing the product yield google.com.

N-Boc Protection: While often performed under catalyst-free conditions, certain catalysts can improve the efficiency and selectivity of the N-Boc protection. As mentioned, ionic liquids and solid-supported acids like HClO₄–SiO₂ can be effective organic-chemistry.org. The choice of catalyst can be particularly important when dealing with sterically hindered amines or when trying to achieve high chemoselectivity in the presence of other reactive functional groups.

| Reaction Step | Catalyst System | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Condensation | (n-Bu)₄N⁺Br⁻ (Phase Transfer Catalyst) | Promotes reaction between organic and aqueous phases, leading to high yield and purity. | dntb.gov.ua |

| Cyano Reduction | 10% Palladium on Carbon | Effective for simultaneous debenzylation and cyano reduction with high yield. | dntb.gov.ua |

| Rhodium on Alumina | Alternative catalyst for cyano reduction under hydrogen pressure. | google.com | |

| Co-NiO Dual Catalyst | High catalytic activity, shortens reaction time, and enhances yield. | google.com | |

| N-Boc Protection | Ionic Liquids | Excellent chemoselectivity through activation of (Boc)₂O. | organic-chemistry.org |

| HClO₄–SiO₂ | Reusable heterogeneous catalyst for efficient and selective N-protection. | organic-chemistry.org |

Temperature and Pressure Control in Industrial-Scale Synthesis

The industrial-scale synthesis of this compound, and more specifically its precursors, necessitates precise control over reaction parameters such as temperature and pressure to ensure optimal yield, purity, and safety. While specific data for the N-Boc protected final compound is not extensively detailed in public literature, the manufacturing processes for the core intermediate, venlafaxine, provide a clear indication of the stringent controls required. Key steps where temperature and pressure are critical include catalytic hydrogenation and demethylation reactions.

Hydrogenation processes, commonly used to reduce the nitrile group in precursors like 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, are typically conducted under elevated pressure. For instance, the reduction of this intermediate can be carried out using a palladium on carbon catalyst in an autoclave. asianpubs.org In such a process, both temperature and pressure are crucial variables that influence the reaction rate and selectivity. Similarly, the hydrogenation of the cyano-intermediate in the presence of Raney nickel is another example where these parameters are vital. google.com

The following table summarizes typical temperature and pressure conditions found in the synthesis of venlafaxine precursors, which are analogous to those that would be used for N,O-Didesmethylvenlafaxine.

| Reaction Step | Catalyst/Reagent | Temperature Range | Pressure Range |

| Catalytic Hydrogenation | Palladium on Carbon | 50-55°C | 10-15 kg/cm ² |

| Catalytic Hydrogenation | Raney Nickel | 30-60°C | 100-400 psi |

| Catalytic Hydrogenation | Palladium on Carbon | 30-75°C | 5-25 kg/cm ² |

| Catalytic Hydrogenation | Raney Nickel and Ammonia | 10-12°C | 120-200 psi |

Stereochemical Considerations in the Synthesis of this compound Precursors

The precursor to this compound has two chiral centers, leading to the possibility of four stereoisomers. As such, controlling the stereochemistry during synthesis is of paramount importance to ensure the desired therapeutic effect and to minimize potential side effects from other isomers. Both diastereoselective and enantioselective strategies are employed to achieve this control.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative configuration of the two chiral centers. One notable approach to achieve this is through a Hetero-Diels-Alder (HDA) reaction. semanticscholar.org This methodology has been successfully applied to the synthesis of the venlafaxine core, demonstrating its potential for controlling the diastereomeric outcome. semanticscholar.org The HDA reaction, particularly when assisted by microwaves, can provide a high degree of stereocontrol, leading to the preferential formation of one diastereomer. semanticscholar.org

Another critical step where diastereoselectivity can be influenced is during the reduction of the ketone intermediate. The choice of reducing agent and reaction conditions can significantly impact the ratio of the resulting diastereomeric alcohols. While not always providing complete control, careful optimization of this step can enrich the desired diastereomer, simplifying subsequent purification.

Enantioselective Methodologies (if applicable to specific intermediates)

Enantioselective methodologies are crucial for producing a single enantiomer of the desired compound. Several advanced techniques have been developed for the synthesis of venlafaxine precursors, which are directly applicable to the synthesis of the precursors for this compound.

One prominent method is the Sharpless asymmetric epoxidation. google.com This technique allows for the creation of a chiral epoxide intermediate with high enantiomeric excess. google.com Subsequent regioselective opening of this epoxide can then lead to the desired enantiomer of the final product. google.com

Chemoenzymatic methods have also proven to be highly effective. The use of enzymes, such as (S)-hydroxynitrile lyase, can facilitate the stereoselective synthesis of cyanohydrins, which are key intermediates. google.comuni.lu This enzymatic approach is often followed by a lipase-catalyzed kinetic resolution to further enhance the enantiomeric purity. google.comuni.lu

Furthermore, rhodium(II) prolinate-catalyzed intermolecular C-H insertion reactions have been utilized to form β-amino esters enantioselectively. nih.govemory.edu This method provides another powerful tool for establishing the desired stereochemistry early in the synthetic sequence. nih.govemory.edu

The table below provides an overview of some enantioselective methodologies and their key parameters.

| Methodology | Key Reagent/Catalyst | Typical Temperature | Reported Enantiomeric Excess (ee) |

| Sharpless Asymmetric Epoxidation | Titanium Tetraisopropoxide, Diethyl Tartrate | -20 to -50°C | >99% |

| Chemoenzymatic Synthesis | (S)-hydroxynitrile lyase | Not specified | High |

| Rhodium-Catalyzed C-H Insertion | Rhodium(II) Prolinate | Not specified | High |

Sophisticated Analytical Techniques for Research Scale Characterization and Quantification

Chromatographic Methodologies for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are indispensable for determining the purity of N-Boc N,O-didesmethylvenlafaxine and for its isolation from reaction mixtures. The choice of method depends on the specific requirements of the analysis, such as the scale of purification and the need for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Given the structural similarity to venlafaxine (B1195380) and its metabolites, reversed-phase HPLC is the most appropriate mode of separation.

The introduction of the tert-butoxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the molecule compared to its parent compound, N,O-didesmethylvenlafaxine. This necessitates adjustments to the mobile phase composition to ensure adequate retention and separation from impurities. A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of any residual acidic or basic functionalities in the molecule or impurities, thereby influencing their retention.

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is commonly achieved using a UV detector, with the wavelength selected based on the chromophores present in the molecule, typically around 227 nm for the phenyl group. scielo.br For higher sensitivity and selectivity, a fluorescence detector can be utilized, as the inherent fluorescence of the phenyl moiety is often enhanced in related compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Standard for separation of moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress silanol (B1196071) activity and promote sharp peaks. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 227 nm | Based on the absorbance of the aromatic ring. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications, particularly with Derivatization

Gas Chromatography (GC) can be a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its relatively high molecular weight and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is typically required. The hydroxyl group can be converted to a more volatile and thermally stable ether or ester by reacting the analyte with a suitable derivatizing agent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The resulting derivative will have improved chromatographic properties, allowing for separation on a standard non-polar or moderately polar capillary GC column (e.g., DB-5ms). mdpi.com

GC coupled with a Flame Ionization Detector (FID) can be used for purity assessment, while GC-Mass Spectrometry (GC-MS) provides both separation and structural information, making it a valuable tool for identifying impurities.

Advanced Chiral Chromatography for Enantiomeric Purity (if applicable)

Venlafaxine and its metabolites, including N,O-didesmethylvenlafaxine, are chiral compounds, existing as a pair of enantiomers. nih.gov The synthesis of this compound will also result in a racemic mixture unless an enantioselective synthesis or resolution step is employed. Therefore, the determination of enantiomeric purity is crucial.

Advanced chiral chromatography is the method of choice for separating and quantifying the individual enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose.

The development of a chiral separation method involves screening different CSPs and mobile phases to achieve baseline resolution of the two enantiomers. The mobile phase in chiral HPLC often consists of a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio of these components is optimized to achieve the best separation. In some cases, the addition of a small amount of an acidic or basic additive can improve peak shape and resolution.

Spectroscopic Identification and Structural Elucidation in Academic Research

Spectroscopic techniques are essential for the unambiguous identification and detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is used to assign all the protons and carbons in the molecule and to establish their connectivity.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons of the cyclohexyl ring, the methine and methylene (B1212753) protons of the ethylamine (B1201723) chain, the methyl protons of the Boc group, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals would provide detailed information about the structure. For instance, the large singlet integrating to nine protons around 1.4-1.5 ppm is a hallmark of the tert-butyl group of the Boc protecting group. chemicalbook.com

Mass Spectrometry (MS and MS/MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide a highly accurate mass measurement of the molecular ion, typically observed as the protonated molecule [M+H]⁺. This allows for the determination of the elemental composition, which serves as a strong confirmation of the compound's identity. The expected exact mass of the [M+H]⁺ ion for this compound (C₂₀H₃₁NO₄) would be approximately 350.2326 g/mol .

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the Boc group (a loss of 100 Da) and cleavages of the ethylamine side chain. These fragmentation patterns can be compared to those of related compounds to further confirm the structure. For instance, the fragmentation of N,O-didesmethylvenlafaxine itself shows characteristic ions that would also be present or shifted in the spectrum of its N-Boc derivative. nih.gov

Table 2: Key Analytical Techniques and Expected Observations for this compound

| Technique | Expected Observation | Information Gained |

| HPLC-UV | Single major peak with high purity (>95%) | Purity assessment |

| Chiral HPLC | Two resolved peaks for the enantiomers | Enantiomeric purity |

| ¹H NMR | Characteristic signals for aromatic, aliphatic, Boc, and hydroxyl protons | Structural confirmation and assignment |

| ¹³C NMR | Distinct signals for all carbons, including the Boc carbonyl | Structural confirmation |

| HRMS (ESI+) | Accurate mass of [M+H]⁺ ion (approx. 350.2326) | Molecular formula confirmation |

| MS/MS | Characteristic fragmentation pattern (e.g., loss of Boc group) | Structural elucidation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, the IR spectrum provides definitive evidence for the presence of the Boc-protecting group, the hydroxyl group, and the secondary amine.

N-H Stretch: The secondary amine introduced by the Boc-group exhibits a characteristic stretching vibration.

C=O Stretch: The carbonyl group of the tert-butoxycarbonyl (Boc) protecting group shows a strong absorption band.

O-H Stretch: The phenolic hydroxyl group and the cyclohexanol (B46403) hydroxyl group result in a broad absorption band.

C-O Stretch: Stretching vibrations for the ether-like C-O bond of the Boc group and the alcohol/phenol (B47542) C-O bonds are also visible.

Interactive Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amide | N-H Stretch | 3300-3500 |

| Carbonyl (Boc) | C=O Stretch | 1680-1720 |

| Hydroxyl | O-H Stretch (Broad) | 3200-3600 |

| Aromatic | C-H Stretch | 3000-3100 |

| Aliphatic | C-H Stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic ring in this compound is the primary chromophore responsible for UV absorption. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the substitution on the aromatic ring. In the context of HPLC analysis, UV detection is a common method for quantification. For venlafaxine and its derivatives, detection is often performed at wavelengths around 225-230 nm. nih.gov A study on venlafaxine hydrochloride set the UV detection wavelength at 227 nm for HPLC analysis. scielo.brscielo.brrjptonline.org Another study utilized a wavelength of 225 nm. nih.gov For the simultaneous determination of venlafaxine and its metabolites, including the parent structure of N,O-didesmethylvenlafaxine, a fluorescence detector was used with an excitation wavelength of 200 nm and an emission wavelength of 300 nm. nih.gov

Quality Control and Impurity Profiling in Pharmaceutical Research and Development

Rigorous quality control is essential in pharmaceutical R&D to identify and quantify any impurities that may arise during the synthesis of compounds like this compound. synzeal.com Impurity profiling ensures the final API meets the required purity standards.

Detection and Quantification of Synthetic Byproducts and Related Impurities

The synthesis of this compound can lead to the formation of various impurities. These can include unreacted starting materials, byproducts from side reactions, or degradation products. researchgate.net The identification, synthesis, and characterization of potential impurities are critical steps in process development. researchgate.net

Common analytical techniques for impurity detection include High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) to provide structural information on the impurities. researchgate.net During the development of venlafaxine hydrochloride, several process-related impurities were detected using HPLC and subsequently characterized by spectral data. researchgate.net

Potential Impurities in the Synthesis of Venlafaxine Derivatives:

Starting Materials: Residual unreacted precursors.

Over-alkylation or Incomplete Demethylation Products: Impurities arising from the primary synthesis steps.

Diastereomers: If the synthesis is not stereospecific.

Cyclic Impurities: Such as the O-Desmethyl Venlafaxine Cyclic Impurity. pharmaffiliates.com

Method Validation for Robustness and Reproducibility in Research Laboratories

To ensure that analytical methods for this compound are reliable and reproducible, they must be thoroughly validated. nih.gov Method validation is a key requirement of Good Laboratory Practice (GLP) and is essential for regulatory submissions. pharmaffiliates.com Validation demonstrates that an analytical method is suitable for its intended purpose. rjptonline.org Key validation parameters are defined by guidelines from the International Conference on Harmonisation (ICH). nih.gov

Key Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.brscielo.br For venlafaxine analysis, linearity is often established over a concentration range such as 15-165 µg/ml or 1-300 ng/ml with a correlation coefficient (R²) greater than 0.998. rjptonline.orgnih.gov

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies, with excellent recoveries for venlafaxine HCl reported between 98.25% and 99.27%. scielo.brscielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day measurements. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an HPLC-UV method for venlafaxine, the LOD was found to be 35 ng/mL and the LOQ was 105 ng/mL. scielo.brscielo.br A more sensitive HPLC-fluorescence method reported an LLOQ of 1 ng/ml for venlafaxine and its metabolites. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Interactive Table 2: Example of HPLC Method Validation Parameters for Venlafaxine and its Derivatives

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 1-500 µg/mL | scielo.br |

| Correlation Coefficient (R²) | > 0.998 | scielo.brrjptonline.org |

| Accuracy (% Recovery) | 98.25 - 99.27% | scielo.brscielo.br |

| Precision (% RSD) | < 2% | scielo.br |

| LOD | 35 ng/mL (UV) | scielo.brscielo.br |

| LOQ | 105 ng/mL (UV) / 1 ng/mL (Fluorescence) | scielo.brscielo.brnih.gov |

Role of N Boc N,o Didesmethylvenlafaxine As a Strategic Intermediate in Active Pharmaceutical Ingredient Api Synthesis

Conversion Pathways to N,O-Didesmethylvenlafaxine (Desvenlafaxine Precursor)

The conversion of N-Boc N,O-Didesmethylvenlafaxine to N,O-Didesmethylvenlafaxine, a precursor to the antidepressant desvenlafaxine (B1082), is a critical step in its synthesis. Current time information in Bangalore, IN.nih.gov This transformation typically involves the removal of the N-Boc protecting group to reveal the secondary amine functionality.

One common method involves the hydrogenation of the cyano group of an intermediate in the presence of a catalyst like Raney nickel, followed by dimethylation and subsequent debenzylation to yield desvenlafaxine. researchgate.net Another approach describes the synthesis of O-desmethylvenlafaxine succinate (B1194679) monohydrate (DVS) with high yield and purity through a five-step process, which includes benzyl (B1604629) protection, cyclohexanone (B45756) condensation, deprotection, cyano reduction, and dimethylation. nih.gov

The following table outlines a synthetic route to Desvenlafaxine:

| Step | Reaction | Reagents and Conditions |

| 1 | Benzyl Protection | p-hydroxybenzene acetonitrile (B52724), potassium carbonate |

| 2 | Condensation | Cyclohexanone, sodium hydroxide (B78521), (n-Bu)4N+Br− |

| 3 | Deprotection & Reduction | 10% palladium-carbon, 2.0 MPa |

| 4 | Dimethylation | 37% formaldehyde (B43269) solution, 85% formic acid solution |

| 5 | Salt Formation | Succinic acid, acetone/water |

Deprotection Strategies for the N-Boc Moiety in Downstream Synthesis

The removal of the N-tert-butyloxycarbonyl (N-Boc) protecting group is a fundamental step in the synthesis of many pharmaceutical compounds. Various strategies have been developed to achieve this transformation, ranging from traditional acid-mediated protocols to more modern, greener methodologies.

Acid-Mediated Deprotection Protocols

Acid-mediated deprotection is the most common method for removing the N-Boc group. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are frequently employed. nih.govsemanticscholar.org The generally accepted mechanism involves the protonation of the Boc group, leading to the formation of a tert-butyl cation and carbon dioxide, thus liberating the free amine. researchgate.net

However, these strong acid conditions can be harsh and may not be suitable for substrates with acid-labile functional groups. rsc.org

Investigation of Alternative and Greener Deprotection Methodologies

In recent years, there has been a growing interest in developing milder and more environmentally friendly methods for N-Boc deprotection. researchgate.netmdpi.com These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents. doi.org

Alternative reagents and conditions for N-Boc deprotection include:

Iodine: Catalytic amounts of iodine can effectively remove the N-Boc group under neutral, solvent-free conditions. researchgate.net

Oxalyl Chloride: A mild method using oxalyl chloride in methanol (B129727) has been reported for the selective deprotection of N-Boc from a variety of compounds. nih.govrsc.org

Water: Water-mediated, catalyst-free deprotection at elevated temperatures offers a simple and eco-friendly alternative. semanticscholar.orgresearchgate.net

Fluorinated Alcohols: Fluorinated alcohols can be used to remove N-Boc groups under neutral conditions, with the product recovered by simple solvent evaporation. google.com

Microwave Irradiation: Microwave-assisted deprotection can significantly accelerate the reaction, often leading to higher yields and cleaner products. doi.org

The following table summarizes various deprotection methods:

| Method | Reagents | Conditions | Advantages |

| Acid-Mediated | TFA, HCl | Organic Solvents | Well-established, effective |

| Iodine-Mediated | Iodine | Solvent-free or in solvent | Neutral, selective |

| Oxalyl Chloride | Oxalyl Chloride, Methanol | Room Temperature | Mild, tolerant of other functional groups |

| Water-Mediated | Water | Reflux Temperature | Green, catalyst-free |

| Fluorinated Alcohols | TFE, HFIP | Heating | Neutral, simple work-up |

Exploration of this compound as a Common Precursor to Venlafaxine (B1195380) Metabolites (in a synthetic context)

This compound is not only a precursor to desvenlafaxine but can also be utilized in the synthesis of other venlafaxine metabolites. Venlafaxine is metabolized in the body to several compounds, including O-desmethylvenlafaxine (the major active metabolite), N-desmethylvenlafaxine, and N,O-didesmethylvenlafaxine. google.comsmpdb.cagoogle.com

The protected nature of this compound allows for selective modifications at other positions of the molecule. For instance, the phenolic hydroxyl group can be alkylated to produce O-alkylated derivatives. Subsequent deprotection of the N-Boc group would then yield the corresponding N-methylated metabolite. This strategic use of protecting groups enables the targeted synthesis of various metabolites for research and analytical purposes.

The synthesis of venlafaxine metabolites is crucial for studying their pharmacological activity and for use as analytical standards in pharmacokinetic studies. nih.gov For example, [O-methyl-11C]venlafaxine has been synthesized from O-desmethyl venlafaxine for use in positron emission tomography (PET) studies. johnshopkins.edu

Scalability Considerations for Large-Scale Production of Related Pharmaceutical Compounds

The scalability of synthetic routes is a critical factor in the pharmaceutical industry. beilstein-journals.org The processes used to produce desvenlafaxine and other venlafaxine-related compounds must be efficient, cost-effective, and safe for large-scale manufacturing. nih.gov

Key considerations for scalability include:

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is essential to maximize yield and purity while minimizing costs. nih.gov

Green Chemistry Principles: Implementing green chemistry principles, such as using less hazardous solvents and reagents, can reduce environmental impact and improve worker safety. researchgate.net

Continuous Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.comnih.gov

Intermediate Purity: The quality of intermediates like this compound directly impacts the purity of the final API. pharmanoble.com

Theoretical and Computational Chemistry Approaches to N Boc N,o Didesmethylvenlafaxine

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling is fundamental to understanding the three-dimensional structure and flexibility of N-Boc N,O-Didesmethylvenlafaxine. The molecule's structure, featuring a cyclohexanol (B46403) ring, a phenyl group, and a tert-butoxycarbonyl (Boc) protected amine, presents significant conformational complexity. The analysis of these conformations is crucial, as the spatial arrangement of atoms dictates the molecule's physical and chemical properties.

Computational techniques like molecular mechanics and quantum mechanics are employed to perform conformational analysis. These methods calculate the potential energy of various spatial arrangements to identify the most stable, low-energy conformers. For this compound, key degrees of freedom include the chair-boat-skew conformations of the cyclohexyl ring, the orientation of its substituents (axial vs. equatorial), and rotations around the single bonds connecting the ring, the phenyl group, and the protected amine side chain.

The bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational preferences of the amine. researchgate.net The urethane (B1682113) bond within the Boc group typically prefers a trans (antiperiplanar) conformation due to steric hindrance, which is a common feature in N-Boc protected amino compounds. researchgate.net Comparing the modeled conformations of this compound with its parent compound, N,O-Didesmethylvenlafaxine, and other derivatives helps in elucidating structure-property relationships. uomphysics.net

| Dihedral Angle | Description | Typical Value (degrees) |

|---|---|---|

| ω (O=C-N-Cα) | Defines the conformation of the urethane group | ~180° (trans/antiperiplanar) |

| C-C(OH)-CH-N | Rotation around the bond connecting the cyclohexanol and ethylamine (B1201723) moieties | Variable |

| CH-N-C=O | Rotation around the N-C(Boc) bond | Variable |

| C(Aromatic)-C(Aromatic)-O-H | Orientation of the phenolic hydroxyl group relative to the ring | Variable |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are used to investigate the electronic properties that dictate the reactivity of this compound. arxiv.orgaps.org Methods such as Density Functional Theory (DFT) are powerful tools for computing the distribution of electrons, molecular orbital energies, and electrostatic potentials. researchgate.net

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its electron-accepting ability (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-rich phenolic ring and the nitrogen atom are expected to contribute significantly to the HOMO, whereas the LUMO is likely distributed over the aromatic system and the carbonyl of the Boc group.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecular surface. These maps highlight electron-rich (negative potential), nucleophilic sites, such as the oxygen atoms of the hydroxyl and carbonyl groups, and electron-poor (positive potential), electrophilic sites, like the hydroxyl proton. This information is critical for predicting how the molecule will interact with other reagents.

| Property | Description | Illustrative Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |

| HOMO-LUMO Gap | Indicator of chemical stability | ~ 5.4 eV |

| Dipole Moment | Measure of overall molecular polarity | ~ 3.1 D |

Note: The values in this table are illustrative examples based on typical values for similar organic molecules and would be refined by specific DFT calculations.

In Silico Prediction of Reaction Pathways and Transition States in its Synthesis

Computational chemistry offers powerful methods for modeling the synthesis of this compound. nih.gov A key step in its preparation is the protection of the primary amine of N,O-Didesmethylvenlafaxine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). total-synthesis.com The mechanism of this N-tert-butyloxycarbonylation reaction can be studied computationally to understand the reaction pathway and optimize conditions. organic-chemistry.org

By calculating the potential energy surface of the reaction, researchers can identify the structures and energies of reactants, products, intermediates, and the transition states that connect them. The activation energy, derived from the energy of the transition state, is a critical parameter that governs the reaction rate. Computational studies can explore the straightforward nucleophilic attack of the amine on the Boc anhydride (B1165640). total-synthesis.com This analysis can help rationalize the choice of solvent and base and predict potential side reactions, leading to more efficient and selective synthetic protocols. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate in related systems. researchgate.net

Cheminformatics Analysis of Structural Relationships within the Venlafaxine (B1195380) Chemical Space

Cheminformatics provides the tools to analyze this compound within the broader context of the venlafaxine chemical space, which includes the parent drug, its various metabolites, and other synthetic derivatives. nih.govnih.gov This approach uses computational methods to organize and analyze large chemical datasets to uncover structure-property relationships. csirhrdg.res.innih.gov

Structural relationships are often explored by calculating molecular descriptors—numerical values that encode various aspects of a molecule's topology, geometry, and electronic structure. These descriptors allow for quantitative comparison of molecules. For instance, similarity searching can identify compounds with structural features analogous to this compound. mdpi.com

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed. These statistical models correlate calculated descriptors with experimentally determined physical properties (e.g., solubility, melting point, chromatographic retention time). While avoiding pharmacological data, QSPR can be a valuable tool for predicting the physicochemical properties of new analogues, aiding in their design and characterization. This places this compound on a map of related compounds, facilitating a deeper understanding of its properties relative to its chemical family. nih.gov

Mechanistic Studies and Reaction Engineering for N Boc N,o Didesmethylvenlafaxine Production

Elucidation of Reaction Mechanisms at the Molecular Level for Key Synthetic Steps

The production of N-Boc N,O-didesmethylvenlafaxine necessitates a multi-step synthetic route. A critical step involves the protection of the amine group of O-desmethylvenlafaxine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting O-desmethylvenlafaxine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base.

The mechanism of this N-Boc protection reaction proceeds via a nucleophilic attack of the primary amine of O-desmethylvenlafaxine on one of the carbonyl carbons of (Boc)₂O. The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and facilitating the attack. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected product and byproducts such as tert-butanol (B103910) and carbon dioxide.

Another key transformation is the demethylation of venlafaxine (B1195380) to produce O-desmethylvenlafaxine. While various methods exist, understanding the regioselectivity of the demethylation process at the molecular level is paramount to ensure the desired product is obtained with minimal byproducts.

Kinetic Studies of N-Boc Protection and Deprotection Reactions

Kinetic studies are essential for optimizing reaction conditions and reactor design. The rate of the N-Boc protection reaction is influenced by several factors, including the concentration of reactants, the type and concentration of the base, temperature, and the solvent system.

Conversely, the deprotection of the Boc group is also a critical step in subsequent synthetic transformations. The kinetics of acid-catalyzed N-Boc cleavage have been found to exhibit a second-order dependence on the acid concentration in certain solvent systems. nih.gov This indicates a mechanism where the acid plays a role in both the initial protonation of the carbamate (B1207046) and the subsequent fragmentation of the protonated species. nih.gov Mechanistic studies have proposed that this process involves the reversible formation of an ion-molecule pair, followed by a general acid-catalyzed separation. nih.gov Solvent-free mechanochemical methods using p-toluenesulfonic acid have also been shown to be effective for Boc deprotection, offering a potentially greener alternative to traditional solvent-based methods. researchgate.net

Table 1: Factors Influencing N-Boc Protection and Deprotection Reaction Kinetics

| Factor | N-Boc Protection | N-Boc Deprotection (Acid-Catalyzed) |

| Reactant Concentration | Rate increases with higher concentrations of O-desmethylvenlafaxine and (Boc)₂O. | Rate is often second-order with respect to acid concentration. nih.gov |

| Base/Acid | Type and concentration of base significantly affect the rate by influencing the nucleophilicity of the amine. | The type of acid and its concentration are critical; strong acids are generally more effective. |

| Temperature | Higher temperatures generally increase the reaction rate. | Higher temperatures typically accelerate the deprotection rate. |

| Solvent | The polarity and proticity of the solvent can influence the solubility of reactants and stabilize intermediates. | The solvent system can impact the kinetics and mechanism of deprotection. nih.gov |

Continuous Flow Chemistry Applications for Enhanced Synthesis Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. youtube.comnih.govnih.gov The application of flow chemistry to the synthesis of venlafaxine and its derivatives has been explored to improve process control and product quality. nih.gov

The principles of continuous flow chemistry can be applied to various steps in the synthesis of this compound, from the initial formation of the venlafaxine backbone to the final protection and deprotection steps. nih.goveuropa.eu This technology paves the way for more sustainable and cost-effective production methods. europa.eu

Process Analytical Technology (PAT) Implementation for Real-time Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. The implementation of PAT in the synthesis of this compound can provide real-time insights into the reaction progress, enabling tighter control over the process.

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy, as well as Nuclear Magnetic Resonance (NMR), can be integrated into the reaction setup to monitor the concentration of reactants, intermediates, and the final product in real-time. nih.gov For example, solid-state NMR (ssNMR) can be used to analyze the solid forms of pharmaceutical intermediates, providing valuable information about their structure and purity. nih.gov

By continuously monitoring critical process parameters, PAT allows for immediate adjustments to be made, ensuring the reaction proceeds optimally and consistently produces a product of high quality. This proactive approach to process control can significantly reduce batch-to-batch variability and minimize the risk of out-of-specification products.

Future Research Directions and Unexplored Potential of N Boc N,o Didesmethylvenlafaxine in Chemical Synthesis

Development of Novel and Sustainable Synthetic Routes

The future synthesis of N-Boc N,O-Didesmethylvenlafaxine and its precursors is geared towards enhanced sustainability and efficiency. Current research into venlafaxine (B1195380) and its metabolites has paved the way for greener synthetic strategies that minimize waste and avoid hazardous materials.

Furthermore, the development of synthetic pathways using more environmentally benign reagents and solvents is critical. For instance, research has focused on optimizing the synthesis of related intermediates like O-desmethylvenlafaxine from readily available and low-cost starting materials such as p-hydroxyphenyl acetonitrile (B52724). nih.gov These optimized routes achieve high yields without the need for column chromatography, making them more suitable for industrial-scale production. nih.gov Future work could adapt these principles to the synthesis of N,O-Didesmethylvenlafaxine, perhaps exploring novel demethylating agents like 3-mercaptopropionic acid to create the core structure before the selective introduction of the Boc protecting group. nih.gov The broader movement towards "green synthesis" in drug discovery encourages the exploration of novel, environmentally safe approaches for creating complex chemical entities. researchgate.net

Investigation of New Protecting Group Strategies and Orthogonal Combinations

The Boc group in this compound is a classic example of an amine protecting group, crucial for controlling reactivity during synthesis. pharmaffiliates.com However, future research could explore alternative protecting group strategies to offer greater flexibility and efficiency. The core N,O-Didesmethylvenlafaxine structure possesses two key functional groups requiring differentiation: a primary amine and a phenolic hydroxyl group. nih.gov

An important avenue of investigation is the application of orthogonal protecting group schemes. Orthogonal protection allows for the selective deprotection of one functional group in the presence of others by using different removal conditions. mdpi.com For a molecule like N,O-Didesmethylvenlafaxine, one could envision a strategy where the amine is protected by a Boc group (acid-labile) and the phenolic hydroxyl is protected by a group that is stable to acid but removable under different conditions (e.g., a benzyl (B1604629) group removable by hydrogenolysis or a silyl (B83357) ether cleaved by fluoride). nih.gov This would allow for the selective modification of either the amine or the phenol (B47542), expanding the synthetic possibilities.

Research into novel protecting groups is an ongoing effort in organic chemistry to prevent undesirable side reactions and improve yields. ub.edu Exploring alternatives to the Boc group that might offer different stability profiles or easier removal could be beneficial. The principles of complex peptide synthesis, which heavily rely on sophisticated orthogonal strategies using a variety of protecting groups like Trt, Acm, and Mob, could serve as an inspiration for developing more advanced synthetic routes toward venlafaxine analogues. mdpi.com

Application in the Diversification of Venlafaxine Analogues for Structure-Activity Relationship Studies

This compound is an ideal platform for creating a library of venlafaxine analogues for structure-activity relationship (SAR) studies. SAR studies involve the systematic modification of a molecule's structure to understand how these changes influence its properties, which is a cornerstone of medicinal chemistry. nih.gov The value of this compound lies in its pre-installed handles for chemical modification.

With the amine protected, the phenolic hydroxyl group is available for a range of chemical transformations. It can be alkylated, acylated, or used in etherification reactions to introduce a wide variety of substituents onto the phenyl ring. Subsequently, the Boc group can be removed under acidic conditions to reveal the primary amine. This amine can then undergo further reactions, such as N-alkylation or N-acylation, to generate a diverse set of analogues.

This dual functionality allows for the systematic exploration of the chemical space around the core venlafaxine scaffold. For example, researchers could investigate how modifying the substituent on the phenolic oxygen or altering the nature of the nitrogen substitution impacts the molecule's physicochemical properties, such as polarity and conformation. This systematic, chemistry-focused approach is essential for building theoretical models that correlate molecular structure with potential activity. researchgate.net The synthesis of novel bioactive analogues, such as thiazolidin-4-ones derived from venlafaxine, demonstrates the potential for significant structural diversification. google.com

Addressing Challenges in the Scalable and Cost-Effective Production of Related Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, primarily related to cost, safety, and scalability. For intermediates like N,O-Didesmethylvenlafaxine, a key precursor to the N-Boc derivative, overcoming these hurdles is essential.

Purification is another major bottleneck in scalable production. Processes that rely on column chromatography are often not economically viable on an industrial scale. nih.gov Therefore, developing synthetic routes that yield intermediates pure enough to be purified by simple recrystallization or extraction is a high priority. google.com Research into the synthesis of O-desmethylvenlafaxine has shown that careful selection of reagents and reaction conditions, such as using a phase-transfer catalyst, can lead to high-purity intermediates without chromatography, minimizing levels of genotoxic impurities. nih.gov Applying these principles to the synthesis of N,O-Didesmethylvenlafaxine and its protected forms will be crucial for making these valuable chemical building blocks more accessible and commercially viable.

Q & A

Q. What strategies address stereoselectivity challenges in synthesizing this compound analogs?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can enforce stereochemistry. Post-synthesis, chiral HPLC or enzymatic resolution (e.g., lipases) validates enantiopurity. Dynamic kinetic resolution under basic conditions may enhance yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.